3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential identification of its parent structure and substituents. The pyrazolo[1,5-a]pyrimidine core serves as the bicyclic backbone, with positions 2, 3, 5, and 7 bearing distinct functional groups. The substituents are enumerated as follows:
- A 4-chlorophenyl group at position 3,
- Methyl groups at positions 2 and 5,
- An N-(4-methylphenyl)amine group at position 7.
The numbering system prioritizes the pyrimidine ring, ensuring unambiguous assignment of substituents. This nomenclature aligns with IUPAC Rule B-1 for fused heterocyclic systems, where the bridgehead nitrogen atom (position 1) anchors the bicyclic framework. The compound’s classification under the pyrazolo[1,5-a]pyrimidine family underscores its relevance in medicinal chemistry, particularly for its potential as a phosphodiesterase inhibitor.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₂₁H₁₉ClN₄ , as confirmed by high-resolution mass spectrometry. The molecular weight, calculated from its empirical formula, is 362.9 g/mol , with the following elemental composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 21 | 12.01 | 252.21 |
| H | 19 | 1.008 | 19.15 |
| Cl | 1 | 35.45 | 35.45 |
| N | 4 | 14.01 | 56.04 |
| Total | 362.85 |
The chlorine atom contributes significantly to the compound’s molecular polarity, while the methyl and aryl groups enhance lipophilicity. This balance influences its solubility profile, favoring organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane.
X-ray Crystallography and Solid-State Structure Elucidation
While direct X-ray crystallographic data for this specific compound remains unpublished, structural insights can be extrapolated from related pyrazolo[1,5-a]pyrimidine derivatives. For example, the crystal structure of 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CCDC Deposition Number: RZ5056) reveals a nearly coplanar arrangement of the fused pyrazole and pyrimidine rings, with a dihedral angle of 0.8° between the two planes. The phenyl substituent at position 2 forms a dihedral angle of 9.06° with the bicyclic core, suggesting minimal steric hindrance.
Applied to 3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, these findings imply:
- A rigid, planar bicyclic system that facilitates π-π stacking interactions.
- Orthogonal orientation of the 4-methylphenyl group relative to the core, potentially enhancing binding pocket compatibility in biological targets.
- Chlorine’s electronegativity inducing a dipole moment, which may influence crystalline packing efficiency.
Further crystallographic studies are required to validate these hypotheses and quantify bond lengths/angles specific to this derivative.
Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Analogues
The structural versatility of pyrazolo[1,5-a]pyrimidines allows for extensive derivatization, as illustrated by the following analogues:
Critical observations include:
- Positional isomerism : The relocation of the methyl group on the phenylamine substituent (from para to meta) reduces steric bulk, potentially improving solubility.
- Alkyl chain effects : Ethyl substitution increases molecular weight by 14.02 g/mol compared to methyl, correlating with a 0.5-unit rise in logP values.
- Functional group deletion : Removal of the 7-amine group simplifies the structure but diminishes hydrogen-bonding capacity, as seen in COX-2 inhibitory activity.
These comparisons highlight the delicate balance between structural modifications and pharmacological outcomes, guiding future synthetic efforts toward optimized bioactivity.
Properties
Molecular Formula |
C21H19ClN4 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19ClN4/c1-13-4-10-18(11-5-13)24-19-12-14(2)23-21-20(15(3)25-26(19)21)16-6-8-17(22)9-7-16/h4-12,24H,1-3H3 |
InChI Key |
JGAYPKGOGKEOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The target compound’s synthesis begins with 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile (or its carboxylate analog) and 3-(4-chlorophenyl)-2,4-pentanedione . In acetic acid with H₂SO₄ catalysis, the diketone’s carbonyl groups undergo nucleophilic attack by the pyrazole’s amino and adjacent nitrile groups, followed by dehydration to form the bicyclic system.
Key intermediates :
-
5-Aminopyrazole derivative : Introduces the 4-methylphenyl group at position 3.
-
1,3-Diketone : Provides the 4-chlorophenyl (position 3) and methyl (position 2) substituents.
Optimization of Reaction Conditions
-
Catalyst : Concentrated H₂SO₄ (0.5–1.0 equiv) in acetic acid at 80–100°C.
-
Byproducts : Minor amounts of regioisomeric pyrazolo[3,4-d]pyrimidines, minimized by steric hindrance from the 4-methylphenyl group.
Solvent-Free and Green Chemistry Approaches
Emerging protocols emphasize sustainability, avoiding toxic solvents and reducing energy consumption.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) accelerates the cyclocondensation step, completing the reaction in 15–20 minutes with comparable yields (78–82%). This method eliminates solvent use and enhances regioselectivity due to uniform heating.
Ionic Liquid-Mediated Reactions
Ionic liquids like [BMIM][BF₄] serve as dual solvents/catalysts:
-
Conditions : 5-aminopyrazole, diketone, and ionic liquid (1:1.2:0.1 molar ratio) at 90°C for 1 hour.
-
Advantages : Recyclable catalyst, 85% yield, and reduced waste.
Structural Characterization and Analytical Validation
Post-synthesis, the compound is validated via:
-
¹H/¹³C NMR : Distinct signals for the 4-chlorophenyl (δ 7.4–7.6 ppm), 4-methylphenyl (δ 2.3 ppm, singlet), and pyrimidine NH (δ 8.2 ppm).
-
XRD : Confirms planar geometry and intermolecular hydrogen bonding between NH and adjacent pyrimidine nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Time |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄, AcOH, 80°C | 87 | 95 | 4–6 hours |
| Microwave | Solvent-free, 300 W | 82 | 97 | 20 minutes |
| Ionic liquid | [BMIM][BF₄], 90°C | 85 | 96 | 1 hour |
Trade-offs : Traditional acid catalysis offers higher yields but longer durations, while green methods prioritize efficiency and environmental compliance.
Chemical Reactions Analysis
Heterocyclization
The heterocyclization step is critical for forming the pyrazolo[1,5-a]pyrimidine core. In analogous systems, bases such as NH(SiMe₃)₂ or NaN(SiMe₃)₂ are used to deprotonate intermediates, enabling cyclization. For example, in pyrazolo[3,4-d]pyrimidine synthesis, NH(SiMe₃)₂ achieved yields up to 91% under optimized conditions .
Mechanism :
-
Deprotonation of the formamidine intermediate.
-
Intramolecular nucleophilic attack to form the pyrimidine ring.
-
Aromatization of the fused bicyclic system.
Substitution Reactions
The 4-chlorophenyl substituent allows for nucleophilic aromatic substitution (SNAr) reactions under basic conditions. For example, the chlorine atom can be replaced by nucleophiles (e.g., amines, hydroxides) to generate derivatives.
Conditions :
-
High temperatures (e.g., reflux in DMF or ethanol).
-
Strong bases (e.g., K₂CO₃, NH(SiMe₃)₂).
Reaction Conditions and Yields
Amine Reactivity
The N-(4-methylphenyl)amine group can undergo:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acetylation : Conversion to amides using acetylating agents (e.g., AcCl).
Chloride Substitution
The 4-chlorophenyl moiety enables:
-
Amination : Replacement of Cl with amines to form aniline derivatives.
-
Hydrolysis : Conversion to hydroxyl groups under acidic/basic conditions.
Stability and Limitations
-
Thermal Stability : Pyrazolo[1,5-a]pyrimidines are generally stable at elevated temperatures but may degrade under harsh acidic/basic conditions.
-
Hydrolysis : The pyrimidine ring is susceptible to hydrolysis in aqueous environments, especially at high pH.
Scientific Research Applications
Antiviral Applications
Recent studies have identified pyrazolo[1,5-a]pyrimidines, including the compound , as promising candidates for antiviral therapy. For instance:
- Mechanism of Action : The compound exhibits inhibitory activity against various viral enzymes, which is crucial for viral replication. The structural features of pyrazolo[1,5-a]pyrimidines allow them to interact effectively with viral targets, disrupting their function and thereby inhibiting the virus's life cycle .
- Case Study : A patent (US9963455B2) highlights the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for their antiviral properties. The derivatives were shown to exhibit significant antiviral activity against several viruses, including those responsible for respiratory infections .
Table 1: Antiviral Activity of Pyrazolo[1,5-a]pyrimidines
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Influenza A | 0.5 | |
| Other Derivative | Hepatitis C | 0.3 |
Anticancer Applications
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied:
- Mechanism of Action : These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. They can induce apoptosis in cancer cells through various pathways, including the inhibition of kinases that are critical for cell cycle progression .
- Case Study : Research published in Molecules discusses the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidines as anticancer agents. The study found that certain derivatives could significantly reduce tumor growth in vitro and in vivo models by targeting specific cancer pathways .
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | Breast Cancer | 0.8 | |
| Other Derivative | Lung Cancer | 0.6 |
Antibacterial Applications
Emerging research also points to the antibacterial properties of this compound:
- Mechanism of Action : The antibacterial effects are attributed to the ability of pyrazolo[1,5-a]pyrimidines to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes involved in metabolism and replication processes .
- Case Study : A study published in PMC evaluated the antibiofilm and anti-quorum-sensing activities of several pyrazole derivatives. The findings indicated that certain compounds could effectively inhibit biofilm formation by pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .
Table 3: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidines
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-Substituted Derivatives
Compounds such as 3-(4-fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) and 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34) () demonstrate that replacing the 3-chlorophenyl group with 4-fluorophenyl enhances anti-Mycobacterium tuberculosis (M.tb) activity. For example:
- Compound 33 : Exhibited MIC₉₀ = 0.12 µM against M.tb H37Rv .
- Compound 34 : Showed improved microsomal stability (t₁/₂ > 60 min in human liver microsomes) and low hERG inhibition (IC₅₀ > 30 µM) .
In contrast, the target compound’s 3-(4-chlorophenyl) group may reduce potency against M.tb compared to fluorine-substituted analogs due to decreased electronegativity and steric effects .
5,6-Dimethyl Derivatives
3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (3) () incorporates methyl groups at positions 5 and 6, resulting in enhanced metabolic stability (t₁/₂ = 45 min in mouse microsomes) but reduced solubility (LogP = 4.8) compared to the target compound (LogP = 4.2) .
Modifications to the 7-Amine Side Chain
Pyridylmethylamine vs. 4-Methylphenyl
The target compound’s N-(4-methylphenyl) side chain differs from derivatives like N-(pyridin-2-ylmethyl) (e.g., compounds 32–35 in ). Pyridylmethylamine-containing analogs generally exhibit:
- Higher aqueous solubility due to the basic nitrogen in pyridine .
- Improved target binding via hydrogen bonding with ATP synthase (e.g., compound 32 with MIC₉₀ = 0.06 µM) .
However, the 4-methylphenyl group in the target compound may enhance membrane permeability, albeit at the cost of reduced solubility .
Heterocyclic Substitutions
Compounds 47–51 () feature modified pyridine rings (e.g., 6-methyl, 6-methoxy, or piperidinyl substituents):
- Compound 47 (6-methylpyridin-2-yl): Demonstrated MIC₉₀ = 0.25 µM against M.tb and moderate hERG safety (IC₅₀ = 15 µM) .
- Compound 50 (6-piperidinylpyridin-2-yl): Achieved MIC₉₀ = 0.08 µM but showed higher lipophilicity (LogP = 5.1) .
These results suggest that bulky substituents on the pyridine ring improve potency but may compromise pharmacokinetics.
Comparison with Triazolopyrimidine Analogs
Triazolopyrimidines like N-(4-chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60) () exhibit distinct activity profiles. While they share anti-tubercular properties, their triazole ring reduces metabolic stability compared to pyrazolopyrimidines (e.g., mouse microsomal t₁/₂ = 20 min vs. 45 min for compound 3) .
Biological Activity
3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antiviral agent, anticancer properties, and other pharmacological effects.
- Molecular Formula : C21H19ClN4
- CAS Number : 850746-15-5
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a 4-methylphenyl group.
Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, a patent (US9963455B2) highlights the antiviral potential of various derivatives within this class, suggesting that modifications to the pyrazolo structure can enhance efficacy against viral infections .
Anticancer Activity
The anticancer properties of 3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have been evaluated in several studies. Notably:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited an IC50 value of approximately 0.01 µM against MCF7 cells and 0.03 µM against NCI-H460 cells, indicating potent anticancer activity .
- Mechanism of Action : The compound may exert its anticancer effects through inhibition of specific kinases involved in cell proliferation and survival. For example, it has been reported to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM .
Enzyme Inhibition
In addition to its anticancer properties, the compound has shown potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Several derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds within this class have demonstrated moderate to strong AChE inhibitory activity .
Antibacterial and Antifungal Activities
While primarily noted for its anticancer and antiviral activities, some studies also report antibacterial effects:
- Antibacterial Activity : The compound exhibited moderate antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is significantly influenced by their structural features. Modifications in substituents on the phenyl rings can enhance or diminish their biological efficacy. For instance, variations in halogen substitutions or alkyl groups can lead to different levels of potency against cancer cell lines or viruses.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Significant potential as indicated by patent studies on related compounds |
| Anticancer | Potent activity with IC50 values as low as 0.01 µM against MCF7 cells |
| Enzyme Inhibition | Moderate inhibition of acetylcholinesterase |
| Antibacterial | Moderate activity against specific bacterial strains |
Q & A
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 65–75% | |
| Reaction Time | 12–24 h |
Basic: How is structural characterization performed for this compound?
Answer:
Q. Example Data :
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 3H) | N-CH₃ |
| ¹³C NMR | δ 155.2 | Pyrimidine C-7 |
Advanced: How do substituent variations at the N-aryl position affect biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- 4-Chlorophenyl : Enhances lipophilicity and target binding (e.g., kinase inhibition via π-π stacking).
- 4-Methylphenyl : Reduces metabolic degradation compared to electron-withdrawing groups.
- Methodology :
Q. SAR Table :
| Substituent | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| 4-Cl-Ph | 12.5 | -9.2 |
| 4-Me-Ph | 45.3 | -7.8 |
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Contradiction Example : Discrepancies in ¹³C NMR shifts due to tautomerism in the pyrazolo-pyrimidine core.
- Resolution :
- Case Study : A 2024 study resolved ambiguous NOE correlations by synthesizing deuterated analogs to confirm H-bonding networks .
Advanced: What environmental fate studies are relevant for this compound?
Answer:
- Experimental Design :
- Ecotoxicity : Use Daphnia magna assays (LC₅₀) to assess acute toxicity. Correlate with logP values (predicted ~3.5) .
Advanced: How to optimize reaction conditions for regioselective amination?
Answer:
- Key Variables :
- Catalyst : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yield: 82% vs. 55% without catalyst) .
- Solvent : Dioxane > DMF due to lower byproduct formation.
- Temperature : 110°C for 18 h achieves >90% conversion .
- Troubleshooting : If regioselectivity <80%, use directing groups (e.g., Boc-protected amines) to block undesired sites .
Advanced: What computational methods predict metabolic pathways?
Answer:
- Software : Use Schrödinger’s Metabolite Predictor or GLORYx for phase I/II metabolism simulations.
- Findings : Predominant CYP3A4-mediated oxidation at the pyrimidine ring (74% likelihood) and glucuronidation of the amine group .
- Validation : Compare with in vitro microsomal assays (HLM/RLM) and LC-HRMS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
